2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride
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Overview
Description
2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride is a chemical compound that belongs to the class of azepanes. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azepane in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale crystallization and filtration techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products are substituted azepane derivatives.
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride can be compared with other similar compounds in the azepane class. Some of the similar compounds include:
2-(3-(Trifluoromethyl)phenyl)azepane: Similar structure but without the hydrochloride salt.
3-(Trifluoromethyl)phenylazepane: Lacks the azepane ring.
Trifluoromethylphenyl derivatives: Various compounds with trifluoromethylphenyl groups but different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.
Chemical Structure and Properties
The compound has the molecular formula C7H13ClF3N and a molecular weight of approximately 201.64 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate in drug design and development.
Property | Value |
---|---|
Molecular Formula | C₇H₁₃ClF₃N |
Molecular Weight | 201.64 g/mol |
Functional Groups | Trifluoromethyl, Azepane |
Solubility | Water-soluble (as hydrochloride) |
Preliminary studies suggest that this compound may interact with specific neurotransmitter receptors in the brain, potentially modulating their activity. This interaction could lead to therapeutic effects in neurological disorders, although the exact molecular targets remain under investigation.
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Neuropsychopharmacology : There is ongoing research into its potential as an antidepressant. Initial findings indicate that derivatives of this compound may exhibit significant antidepressant effects without the typical side effects associated with existing treatments .
- Drug Delivery Systems : The compound is also being investigated for its role in advanced drug delivery systems, including targeted drug carriers and controlled-release formulations. Studies have shown that these systems can enhance bioavailability while minimizing side effects.
- Chemical Reactivity : The trifluoromethyl group influences the reactivity of the azepane ring, allowing for various chemical transformations such as nucleophilic substitutions and electrophilic additions. This reactivity can be harnessed to develop novel derivatives with improved biological properties .
Case Studies and Research Findings
- Antidepressant Potential : In a study evaluating several derivatives of this compound, compounds demonstrated a notable ability to modulate serotonin receptors, indicating a pathway for developing new antidepressants.
- In Vivo Testing : Animal model studies have shown promising results, with certain derivatives exhibiting enhanced efficacy in reducing depressive behaviors compared to traditional antidepressants .
- Drug Delivery Applications : Research on functionalizing this compound for drug delivery has indicated improved therapeutic efficacy in preclinical models, suggesting that it can serve as a scaffold for developing new therapeutic agents targeting central nervous system disorders.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]azepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12;/h4-6,9,12,17H,1-3,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKPRZPZIJHIFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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